molecular formula C12H17NO3 B2760863 Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 16323-00-5

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B2760863
CAS No.: 16323-00-5
M. Wt: 223.272
InChI Key: LTBRGLHBHNJNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a hydroxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the ethyl ester group.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group.

Uniqueness

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBRGLHBHNJNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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